For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of T-3764518
Abstract
T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism.[1] SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process vital for the synthesis of complex lipids, membrane fluidity, and cellular signaling. Upregulation of SCD1 is a common feature in various cancers, contributing to tumor cell proliferation and survival. T-3764518 exerts its antitumor effects by inhibiting SCD1, leading to an accumulation of SFAs and a subsequent induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1][2] This document provides a comprehensive overview of the mechanism of action of T-3764518, including its biochemical activity, cellular effects, and in vivo efficacy, based on preclinical studies.
Core Mechanism of Action: SCD1 Inhibition
T-3764518 is a highly potent inhibitor of SCD1, with a reported IC50 value of 4.7 nM. Its primary mechanism of action is the direct inhibition of the desaturation of stearoyl-CoA to oleoyl-CoA.[1] This enzymatic step is crucial for maintaining the appropriate ratio of saturated to monounsaturated fatty acids within the cell.
The inhibition of SCD1 by T-3764518 leads to a significant shift in the cellular lipid profile, characterized by:
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Increased Saturated Fatty Acid (SFA) Levels: The blockage of the desaturation pathway results in the accumulation of SFAs, such as palmitic and stearic acid.
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Decreased Monounsaturated Fatty Acid (MUFA) Levels: The production of MUFAs, primarily oleic acid, is significantly reduced.
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Altered Membrane Composition: The change in the SFA/MUFA ratio impacts the composition and fluidity of cellular membranes, including the endoplasmic reticulum.[1]
This disruption of lipid homeostasis is the initiating event that triggers downstream cellular stress responses and ultimately leads to cancer cell death.
Quantitative Data
The following tables summarize the available quantitative data for T-3764518 from preclinical studies.
Table 1: In Vitro Potency of T-3764518
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SCD1 Inhibition) | 4.7 nM | Not specified | Imamura K, et al. 2017 |
Table 2: In Vivo Efficacy of T-3764518 in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| HCT-116 (Colorectal Cancer) | T-3764518 (oral) | Slowed tumor growth | Nishizawa S, et al. 2017[1] |
| MSTO-211H (Mesothelioma) | T-3764518 (oral) | Slowed tumor growth | Nishizawa S, et al. 2017[1] |
| 786-O (Renal Cancer) | 1 mg/kg, bid (oral) | Tumor growth suppression | Imamura K, et al. 2017[3] |
Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Profile of T-3764518 in Mice
| Parameter | Dose | Tumor Model | Observation | Reference |
| Pharmacodynamic Marker Reduction | 0.3 mg/kg, bid (oral) | HCT-116 | Significant reduction of SCD1 product/substrate ratio | Imamura K, et al. 2017[3] |
| Pharmacokinetics | Not specified | Not specified | Excellent pharmacokinetic profile | Imamura K, et al. 2017[3] |
Signaling Pathways
The inhibition of SCD1 by T-3764518 triggers a cascade of cellular events, primarily centered around the induction of ER stress and the subsequent activation of apoptotic pathways.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of SFAs and the altered lipid composition of the ER membrane lead to a state of ER stress. This activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. The key sensors of the UPR that are activated in response to T-3764518-induced ER stress include:
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PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates eIF2α, leading to a general attenuation of protein synthesis but also the preferential translation of activating transcription factor 4 (ATF4).[2]
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IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α splices X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor.
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ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release its active cytosolic domain.
These UPR branches collectively upregulate the expression of ER chaperones, such as the immunoglobulin heavy chain-binding protein (BiP), in an attempt to mitigate the stress.[1] However, in cancer cells treated with T-3764518, the sustained ER stress overwhelms the adaptive capacity of the UPR.
Induction of Apoptosis
Prolonged and unresolved ER stress, as induced by T-3764518, ultimately triggers programmed cell death, or apoptosis. This is mediated by the upregulation of pro-apoptotic factors downstream of the UPR, most notably CHOP (C/EBP homologous protein), a key transcription factor in ER stress-mediated apoptosis.[2]
The commitment to apoptosis is marked by the activation of a cascade of caspases. In the context of SCD1 inhibition-induced ER stress, this involves the activation of initiator caspases followed by the executioner caspase, caspase-3.[2][4] The activation of caspase-3 leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1]
Resistance Mechanism: AMPK-Mediated Autophagy
Studies have revealed a potential resistance mechanism to T-3764518 involving the activation of AMP-activated protein kinase (AMPK). Inhibition of SCD1 can lead to the phosphorylation and activation of AMPK, which in turn can promote autophagy as a survival mechanism for cancer cells. This suggests that combining T-3764518 with autophagy inhibitors could be a promising therapeutic strategy to overcome resistance.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following are summaries of key experimental methodologies based on the available literature.
In Vitro Cell Growth Inhibition Assay
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Cell Lines: HCT-116 (colorectal cancer), MSTO-211H (mesothelioma), and other cancer cell lines of interest.
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Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of T-3764518 for a specified period (e.g., 72 hours).
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Readout: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or a luminescent cell viability assay (e.g., CellTiter-Glo).
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Analysis: The concentration of T-3764518 that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
Western Blot Analysis for Protein Expression
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Sample Preparation: Cancer cells are treated with T-3764518 for various time points. Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Electrophoresis and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-PERK, IRE1α, ATF4, CHOP, cleaved caspase-3, PARP, and GAPDH as a loading control).
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Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Models
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Animal Model: Immunocompromised mice (e.g., athymic nude mice).
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Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 HCT-116 or MSTO-211H cells) are subcutaneously injected into the flank of the mice.[5]
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Treatment: Once tumors reach a palpable size (e.g., ~100-200 mm³), mice are randomized into vehicle control and treatment groups. T-3764518 is administered orally at specified doses and schedules (e.g., once or twice daily).[1]
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Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as the ratio of SCD1 product to substrate, by methods like liquid chromatography-mass spectrometry (LC-MS).
Conclusion
T-3764518 represents a promising therapeutic agent for the treatment of cancers that are dependent on de novo lipogenesis. Its potent and specific inhibition of SCD1 triggers a cascade of events, including the disruption of lipid homeostasis, induction of ER stress, and ultimately, apoptotic cell death. The well-defined mechanism of action provides a strong rationale for its continued development and for the exploration of combination therapies, such as with autophagy inhibitors, to enhance its antitumor efficacy. Further investigation into the full spectrum of its activity across various cancer types and the elucidation of additional biomarkers of response will be critical for its successful clinical translation.
References
- 1. In vitro and in vivo antitumor activities of T-3764518, a novel and orally available small molecule stearoyl-CoA desaturase 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
